molecular formula C8H5F3N2O B7964166 7-(Trifluoromethyl)benzo[d]oxazol-2-amine

7-(Trifluoromethyl)benzo[d]oxazol-2-amine

Cat. No.: B7964166
M. Wt: 202.13 g/mol
InChI Key: ASOBLLZBIULETD-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)benzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family. It is characterized by the presence of a trifluoromethyl group attached to the benzoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)benzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoxazole with trifluoromethylating agents. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

7-(Trifluoromethyl)benzo[d]oxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to biological macromolecules, influencing various biochemical pathways. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 7-(Trifluoromethyl)benzo[d]oxazol-2-amine imparts unique properties, such as increased lipophilicity and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-(trifluoromethyl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)4-2-1-3-5-6(4)14-7(12)13-5/h1-3H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOBLLZBIULETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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